Milbemycin Beta9

Beschreibung

Overview of Macrocyclic Lactones in Natural Product Chemistry Research

Macrocyclic lactones, often called macrolactones, are a significant class of organic compounds characterized by a lactone (a cyclic ester) integrated into a macrocycle of 12 or more atoms. nih.gov In the field of natural product chemistry, these molecules are considered privileged structural motifs due to their prevalence in biologically active compounds isolated from sources like bacteria, fungi, and plants. nih.govrsc.org The unique, conformationally flexible ring architecture of macrocyclic natural products provides distinct functional advantages, enabling potent and selective interactions with biological targets. nih.gov

The structural complexity and diverse biological activities of macrocyclic lactones have made them invaluable starting points for drug discovery programs. nih.gov They serve as scaffolds for the development of new therapeutic agents and agrochemicals. researchgate.net Research in this area focuses on the total synthesis of these complex molecules, the development of novel and efficient macrolactonization methods, and the derivatization of natural scaffolds to create analogues with improved properties. rsc.orgnih.gov The study of naturally occurring macrocycles like the milbemycins continues to inspire chemists to discover and develop new and improved molecules. nih.gov

Historical Context of Milbemycin Discovery and Early Academic Investigations

The milbemycins are a family of macrocyclic lactones first isolated in 1972 from the soil bacterium Streptomyces hygroscopicus. wikipedia.org Initial academic and industrial research identified them as a new family of macrolide antibiotics possessing potent insecticidal and acaricidal activity. researchgate.netjst.go.jp These early investigations involved fermentation of the producing organism, followed by isolation and purification of the various milbemycin compounds. jst.go.jp

From the culture broth of Streptomyces hygroscopicus subsp. aureolacrimosus, researchers initially purified 13 distinct milbemycins to homogeneity. researchgate.netjst.go.jp Subsequent academic work focused on elucidating their complex structures and characterizing their physicochemical properties, including mass spectra, UV and IR absorption spectra, and melting points. researchgate.netjst.go.jp The discovery of the milbemycins preceded the closely related avermectins as agriculturally significant macrocyclic lactones. nih.gov

Milbemycin Diversity: Structural Analogues and Research Significance

The term "milbemycin" refers to a group of structurally related 16-membered macrocyclic lactones. nih.gov The naturally produced milbemycins, such as milbemycin A3 and milbemycin A4, are the most active components and serve as the basis for many milbemycin-derived products. researchgate.netresearchgate.net These natural analogues differ primarily in the substituent at the C-25 position. bcpcpesticidecompendium.org

This inherent structural diversity is highly significant for academic research, particularly in the field of medicinal and agricultural chemistry. researchgate.netnih.gov By studying the different biological activities of various natural analogues, researchers can establish structure-activity relationships (SAR). nih.gov Furthermore, the natural milbemycin structures serve as templates for synthetic modification. The creation of novel derivatives through chemical synthesis allows for the exploration of new biological activities and the optimization of properties such as potency and selectivity. researchgate.netnih.gov The generation of new milbemycin derivatives is a key area of research aimed at understanding the fundamental biosynthesis and enhancing the utility of these compounds. nih.gov

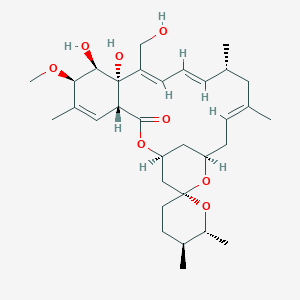

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C32H48O8 |

|---|---|

Molekulargewicht |

560.7 g/mol |

IUPAC-Name |

(1S,4R,5'S,6'R,7R,8R,9S,10E,12E,14R,16E,19R,21R)-8,9-dihydroxy-10-(hydroxymethyl)-7-methoxy-5',6,6',14,16-pentamethylspiro[2,20-dioxatricyclo[17.3.1.04,9]tricosa-5,10,12,16-tetraene-21,2'-oxane]-3-one |

InChI |

InChI=1S/C32H48O8/c1-19-8-7-9-24(18-33)32(36)27(15-22(4)28(37-6)29(32)34)30(35)38-26-16-25(11-10-20(2)14-19)40-31(17-26)13-12-21(3)23(5)39-31/h7-10,15,19,21,23,25-29,33-34,36H,11-14,16-18H2,1-6H3/b8-7+,20-10+,24-9+/t19-,21-,23+,25+,26-,27-,28+,29+,31-,32+/m0/s1 |

InChI-Schlüssel |

HUGLSMLBRBBTGU-RFEBHRRASA-N |

Isomerische SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C(/[C@]4([C@@H](C=C([C@H]([C@H]4O)OC)C)C(=O)O3)O)\CO)C)\C)O[C@@H]1C |

Kanonische SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C(C4(C(C=C(C(C4O)OC)C)C(=O)O3)O)CO)C)C)OC1C |

Synonyme |

milbemycin beta9 |

Herkunft des Produkts |

United States |

Milbemycin Beta9: Chemical Derivation and Synthesis Strategies

Precursor Compounds for Milbemycin Beta9 Synthesis

The chemical architecture of this compound is directly derived from simpler, yet structurally complex, milbemycins produced through fermentation. These precursors provide the essential 16-membered macrocyclic lactone core that characterizes the entire class of compounds.

Chemical Scaffolds from Milbemycin A3 and A4

The primary starting materials for the synthesis of this compound are Milbemycin A3 and Milbemycin A4. nih.govresearchgate.netgoogle.comresearchgate.net These compounds are natural products isolated from the fermentation broths of the soil bacterium Streptomyces hygroscopicus. jst.go.jp They share the same fundamental macrolide structure but differ by a single substituent at the C-25 position: Milbemycin A3 possesses a methyl group, while Milbemycin A4 has an ethyl group. This mixture of naturally occurring homologues serves as the foundational chemical scaffold upon which the synthesis of this compound is built. cabidigitallibrary.org

Table 1: Precursor Compounds for this compound

| Compound Name | Chemical Formula | C-25 Substituent | Role |

|---|---|---|---|

| Milbemycin A3 | C31H44O7 | Methyl (-CH3) | Starting Material |

Chemical Derivation Methodologies for this compound Elaboration

The transformation of Milbemycin A3 and A4 into this compound involves precise chemical derivation methods. nih.govucla.edu These methodologies are designed to modify specific functional groups on the precursor scaffolds without compromising the integrity of the complex macrolide core.

Specific Chemical Transformations Employed in this compound Synthesis

The synthesis of this compound from its precursors, Milbemycin A3 and A4, is achieved through specific chemical derivation reactions. Research by Tsukiyama et al. (2002) outlines the successful preparation of this compound using targeted chemical transformations. nih.govresearchgate.net While the full experimental details require consulting the primary literature, the chemistry of related milbemycin modifications often involves reactions such as oxidation and oximation at the C-5 position. researchgate.netcabidigitallibrary.org For instance, the synthesis of the related compound milbemycin oxime involves the protection of the C-5 hydroxyl group, followed by oxidation to a ketone and subsequent oximation. google.com This highlights the type of specific, multi-step chemical modifications that are characteristic of milbemycin derivatization.

Regioselective and Stereoselective Approaches in this compound Derivatization

Achieving the desired structure of this compound necessitates a high degree of control over reaction selectivity. Regioselectivity—the control of which functional group reacts in a molecule with multiple possibilities—is critical. In milbemycin chemistry, protecting groups are often employed to shield reactive sites, such as the C-5 hydroxyl, to direct chemical transformations to other parts of the molecule. researchgate.net

Stereoselectivity—the control over the spatial orientation of the newly formed bonds—is also paramount. The milbemycin core contains numerous stereocenters, and any synthetic modification must proceed without altering this established stereochemistry or must introduce new stereocenters in a controlled manner. The synthesis of other complex milbemycins, for example, has utilized highly stereoselective reactions like Sharpless asymmetric dihydroxylations to install specific stereochemistries. nih.gov Such precise stereochemical control is fundamental to ensuring the final product is the correct isomer, this compound.

Optimization of Synthetic Routes for Enhanced this compound Yield

The efficiency of a multi-step chemical synthesis is heavily dependent on the yield of each individual step. The optimization of the synthetic route to this compound aims to maximize the conversion of the precursor molecules into the final product. This involves systematically adjusting various reaction parameters.

General strategies in synthetic chemistry optimization include modifying reaction conditions such as temperature, reaction time, solvent, and the specific reagents or catalysts used. beilstein-journals.org Modern approaches may even employ Bayesian optimization or other machine learning algorithms to more rapidly identify the ideal set of conditions from a large parameter space. ucla.edursc.orggithub.io While specific optimization data for the this compound synthesis is proprietary or contained within primary research articles, the goal remains to refine the established chemical derivation methods to make the synthesis as efficient and high-yielding as possible.

Analytical Chemistry Techniques for this compound Structural Elucidation and Confirmation

Once the synthesis is complete, the identity and purity of the resulting this compound must be rigorously confirmed. A combination of spectroscopic and spectrometric techniques is used for this purpose.

The primary methods for structural elucidation in this context are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of individual atoms within the molecule. 1H NMR is used to identify the number and connectivity of hydrogen atoms, while 13C NMR provides similar information for carbon atoms. cabidigitallibrary.org Advanced 2D-NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are employed to correlate directly bonded protons and carbons, helping to piece together the complex molecular structure and confirm that the desired transformations occurred at the correct positions. mdpi.com Magnetic Resonance Spectroscopy was specifically noted as a technique used in the characterization of this compound. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which allows for the confirmation of its elemental formula (C32H48O8 for the A4-derived version). nih.govebi.ac.uk Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the masses of the fragments, which provides further structural information and helps to confirm the identity of the compound by comparing its fragmentation pattern to that of the known precursors. nih.gov

Other chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are used to purify the final compound and assess its purity. nih.govmdpi.com

Table 2: Analytical Techniques for this compound Confirmation

| Technique | Purpose | Information Obtained |

|---|---|---|

| NMR Spectroscopy (1H, 13C, 2D) | Structural Elucidation | Atomic connectivity, chemical environment of atoms, stereochemical relationships. |

| Mass Spectrometry (HRMS, MS/MS) | Structural Confirmation & Identification | Precise molecular weight, elemental formula, fragmentation patterns for structural verification. |

| HPLC | Purification & Purity Analysis | Separation of the target compound from reactants and byproducts; quantification of purity. |

Elucidation of Milbemycin Beta9 S Molecular Mode of Action

Interactions with Invertebrate Ion Channels

The principal molecular targets for Milbemycin Beta9 and other related macrocyclic lactones are glutamate-gated chloride channels (GluCls). cambridge.orgaopwiki.org These channels are critical components of the invertebrate nervous system, mediating fast inhibitory neurotransmission in both nerve and muscle cells. mdpi.com The interaction of milbemycins with these channels is profound, leading to a cascade of cellular events that result in paralysis and death of the parasite. aopwiki.org

While specific quantitative binding affinity data (e.g., Kd or EC50 values) for this compound are not extensively detailed in publicly available literature, significant research into its parent compounds, such as Milbemycin A4, provides critical insights. Milbemycins exhibit high-affinity binding to GluCls. nih.gov Studies on the GluCl subunit Hco-AVR-14B from the parasitic nematode Haemonchus contortus demonstrate that the binding of Milbemycin A4 is highly sensitive to the amino acid composition of the channel. nih.gov Mutations in specific residues within both the transmembrane and extracellular domains of the channel can dramatically decrease binding. nih.gov This indicates a complex and specific interaction site. For instance, patch-clamp analyses revealed that mutations at positions L256 and P316 in the Hco-AVR-14B subunit resulted in a 37-fold and 100-fold decrease in sensitivity to Milbemycin A4, respectively. nih.gov

The following table summarizes the impact of specific mutations on the sensitivity of the H. contortus AVR-14B GluCl channel to Milbemycin A4, illustrating the key residues involved in binding.

| Mutant Channel | Location of Mutation | Fold Change in Sensitivity to Milbemycin A₄ | Reference |

| L256F | β10 strand (Extracellular) | 37-fold decrease | nih.gov |

| P316S | M2-M3 linker (Transmembrane) | 100-fold decrease | nih.gov |

Data derived from patch-clamp analysis on mutated Hco-AVR-14B subunits expressed in COS-1 cells. nih.gov

Milbemycins function as positive allosteric modulators of GluCls. aopwiki.orgnih.gov This means they bind to a site on the channel protein that is distinct from the binding site of the endogenous ligand, glutamate (B1630785). cambridge.org This binding event induces a conformational change in the channel protein that potentiates its activation. aopwiki.org Unlike glutamate, which causes rapid and transient channel opening, the binding of milbemycins like this compound leads to a prolonged, essentially irreversible opening of the chloride ion pore. aopwiki.org This action occurs even in the absence of glutamate, meaning milbemycins can directly gate the channel. plos.org This sustained activation fundamentally disrupts normal neurotransmission.

The irreversible opening of GluCls by this compound dramatically increases the permeability of the neuronal and myocyte membranes to chloride ions (Cl⁻). aopwiki.orgmdpi.com The resulting massive influx of negatively charged chloride ions causes the cell membrane's potential to become more negative, a state known as hyperpolarization. aopwiki.org This hyperpolarization makes the cell resistant to excitatory stimuli, effectively silencing neuronal signaling and preventing muscle contraction. cambridge.org The ultimate consequence for the invertebrate parasite is a state of flaccid paralysis, an inability to feed, and eventual death. cambridge.orgcabidigitallibrary.org

Comparative Analysis of this compound's Action with Other Macrocyclic Lactones

This compound shares its core mechanism of action with other macrocyclic lactones (MLs), which are broadly divided into the milbemycin group (e.g., moxidectin) and the avermectin (B7782182) group (e.g., ivermectin, selamectin). aopwiki.orgresearchgate.net All these compounds target invertebrate GluCls. cambridge.orgbiorxiv.org However, subtle structural differences between the compounds can lead to variations in their binding affinity, pharmacokinetics, and spectrum of activity. For example, some studies suggest that ivermectin potentiates the action of glutamate on the channel, whereas moxidectin's effect may be attenuated by glutamate in certain contexts. cabidigitallibrary.org These differences can be significant in cases of emerging parasite resistance, where a mutation affecting the binding of one ML may have a lesser impact on another. cambridge.org

The following table provides a comparative overview of key macrocyclic lactone groups.

| Feature | Milbemycins (e.g., this compound, Moxidectin) | Avermectins (e.g., Ivermectin, Selamectin) | Reference |

| Chemical Class | Milbemycin | Avermectin | aopwiki.org |

| Primary Target | Glutamate-Gated Chloride Channels (GluCls) | Glutamate-Gated Chloride Channels (GluCls) | cambridge.orgbiorxiv.org |

| Mechanism | Positive allosteric modulator and direct agonist, causing irreversible channel opening. | Positive allosteric modulator and direct agonist, causing irreversible channel opening. | aopwiki.org |

| Cellular Effect | Influx of Cl⁻ ions, leading to hyperpolarization and flaccid paralysis. | Influx of Cl⁻ ions, leading to hyperpolarization and flaccid paralysis. | cambridge.orgaopwiki.org |

| Secondary Target | Can interact with GABA-gated channels, but with lower affinity. | Can interact with GABA-gated channels, but with lower affinity. | cambridge.org |

Molecular Modeling and Docking Studies of this compound-Target Interactions

While specific molecular modeling studies for this compound are not prominent, research on its close analogue, Milbemycin A4, provides significant structural insights into its interaction with GluCls. nih.gov Molecular modeling, including homology modeling and ligand docking, are computational techniques used to predict the three-dimensional structure of the drug-receptor complex. longdom.org These methods help identify the precise binding pocket and the key amino acid residues involved in the interaction.

Homology modeling and ligand docking studies performed on the H. contortus AVR-14B subunit suggest that Milbemycin A4 binds within the transmembrane domain of the channel, at the interface between adjacent subunits. nih.gov These studies propose the existence of at least two potential binding sites for the drug. nih.gov The key amino acids identified through these computational models align with mutagenesis data, confirming that residues in the M2-M3 linker and the M3 transmembrane region are critical for binding. nih.gov Molecular modeling of the related compound ivermectin also supports a binding site within the transmembrane helical bundle, distinct from the glutamate-binding site in the extracellular domain. nih.gov These computational models are invaluable for understanding the structural basis of drug action and for predicting how resistance-conferring mutations might interfere with this binding.

Investigation of Structure Activity Relationships in Milbemycin Beta9 and Analogues

Impact of Substitutions at the C-13 Position on Biological Activity Profiles

The C-13 position is a defining structural feature of the milbemycin family. Unlike the closely related avermectins, which are glycosylated at this position, natural milbemycins are unsubstituted, bearing a proton instead of a sugar moiety. nih.govcabidigitallibrary.org This distinction is critical for their biological activity. The absence of the bulky, polar disaccharide group found in avermectins is a key characteristic of the milbemycin pharmacophore. ymaws.com

Research into avermectin (B7782182) analogues has demonstrated that removal of the 13-α-hydroxy group restores potent anthelmintic activity, creating a more "milbemycin-like" compound. ymaws.com This suggests that a less polar, unsubstituted C-13 position is favorable for this activity.

However, the synthesis of novel milbemycin analogues with deliberate substitutions at the C-13 position has yielded varied results depending on the target pest. While these analogues showed low acaricidal activity against the carmine (B74029) spider mite, many exhibited significant insecticidal properties against other pests like the oriental armyworm and black bean aphid. nih.gov This indicates that while an unsubstituted C-13 is a hallmark of natural milbemycins, targeted substitutions can shift and specify the biological activity profile. For instance, the introduction of certain phenylacetyl groups at this position led to potent insecticidal activity. nih.gov

Table 1: Insecticidal Activity of C-13 Substituted Milbemycin Analogues This table is interactive. You can sort and filter the data.

| Compound Analogue (Substitution at C-13) | Target Pest | LC50 (mg L-1) | Source |

|---|---|---|---|

| 2,2-dimethylbutanoyl | Oriental Armyworm | 0.250 | nih.gov |

| 2,2-dimethylbutanoyl | Black Bean Aphid | 0.150 | nih.gov |

| Phenylacetyl | Oriental Armyworm | 0.204 | nih.gov |

| Phenylacetyl | Black Bean Aphid | 0.070 | nih.gov |

| (Z)-1-(methoxyimino)-1-phenylacetyl | Oriental Armyworm | 0.350 | nih.gov |

| (Z)-1-(methoxyimino)-1-phenylacetyl | Black Bean Aphid | 0.120 | nih.gov |

Role of the C-5 Hydroxyl Group and its Modifications in Milbemycin Beta9 Activity

The hydroxyl group at the C-5 position plays a pivotal role in the biological activity of milbemycins. Multiple studies have concluded that this C-5 hydroxyl group is a critical structural requirement for maintaining anthelmintic potency. jst.go.jpresearchgate.netnih.gov

Investigations involving the modification of this group have provided significant insight into its function.

Protection or Conversion : Protecting the hydroxyl group or converting it into other functionalities, such as amide groups, was found to be detrimental to anthelmintic activity against nematodes like Nippostrongylus brasiliensis. jst.go.jpnih.gov

Oxidation : The presence of analogues like milbemycins J and K, which possess a ketone group at C-5 instead of a hydroxyl, indicates that this position is a viable site for modification, although this can alter the activity profile. nih.gov

Oxime Derivatives : A particularly successful modification was the conversion of the C-5 keto group (derived from the hydroxyl) into a 5-oxime. A mixture of the 5-oxime derivatives of milbemycin A4 and A3 demonstrated high efficacy and a broad anthelmintic spectrum, leading to its development as a commercial product. cabidigitallibrary.org

The stereochemistry at this position is also important. The natural and more active configuration of the C-5 hydroxyl group has been determined to be 'R'. nih.gov These findings collectively underscore that while the C-5 hydroxyl is essential for the native activity, specific modifications like oximation can lead to enhanced or new therapeutic properties.

Epoxidation Reactions and Their Influence on this compound Analogues' Activity

Epoxidation of the double bonds within the milbemycin macrocyclic ring is a synthetic strategy used to enhance stability and modify biological activity. The 8,9-double bond, part of a conjugated diene system in some analogues, is a key target for such reactions. tandfonline.com

The synthesis of 8,9-epoxymilbemycin A4 was shown to slightly improve acaricidal activity against the two-spotted spider mite (Tetranychus urticae). tandfonline.com A more significant enhancement of activity was achieved through a combination of epoxidation and modification at another key site. The acylation of the 5-hydroxyl group of 8,9-epoxymilbemycin A4 markedly increased its potency. tandfonline.com It is presumed that this dual modification improves the stability of the molecule and enhances its ability to penetrate into plant leaves or the target mites. tandfonline.com

Selective epoxidation can be performed at various positions, including the 8,9-, 14,15-, and even the 3,4-double bonds, leading to a range of mono-, di-, and tri-epoxy analogues. nih.gov The stereochemistry of the epoxidation is directed by the existing hydroxyl groups at C-5 and C-7. tandfonline.com

**Table 2: Acaricidal Activity of Epoxidized Milbemycin A4 Analogues against Tetranychus urticae*** *This table is interactive. You can sort and filter the data.

| Compound | Modification | Activity at 3 ppm | Activity at 0.3 ppm | Source |

|---|---|---|---|---|

| Milbemycin A4 (parent) | None | - | Low | tandfonline.com |

| 8,9-epoxymilbemycin A4 | 8,9-epoxidation | - | Low | tandfonline.com |

| 5-O-propionyl-8,9-epoxide | 8,9-epoxidation, C-5 acylation | Total Control | Moderate Activity | tandfonline.com |

| 5-O-isovaleryl-8,9-epoxide | 8,9-epoxidation, C-5 acylation | Total Control | Moderate Activity | tandfonline.com |

| 5-O-trifluoroacetyl-8,9-epoxide | 8,9-epoxidation, C-5 acylation | Total Control | Moderate Activity | tandfonline.com |

| 5-O-benzoyl-8,9-epoxide | 8,9-epoxidation, C-5 acylation | Total Control | Low Activity | tandfonline.com |

Influence of Spiroketal and Benzofuran Moieties on this compound Activity

The core structure of milbemycins is defined by a 16-membered macrocyclic lactone to which a spiroketal and a hexahydro-benzofuran unit are fused. nih.govymaws.com These moieties are not merely structural scaffolds but form the essential pharmacophore responsible for the recognition by specific chloride ion channel receptors in target organisms. nih.gov

The three-dimensional arrangement of the macrocycle, benzofuran, and spiroketal functions is critical for biological activity. nih.gov Synthetic efforts in the field have been extensive, focusing on approaches to build these complex fragments, which highlights their importance. rsc.org The hexahydrobenzofuran region, in particular, has seen little modification in successful analogues, suggesting that its integrity is crucial for activity. ymaws.com This complex, rigid structure is fundamental to the molecule's ability to bind to its target sites with high affinity.

Structure-Activity Relationships in Modulating Efflux Pump Inhibition by this compound Analogues

Beyond their direct antiparasitic actions, milbemycins have been identified as potent inhibitors of efflux pumps, particularly ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). researchgate.netnih.gov This activity is significant for overcoming multidrug resistance (MDR) in both cancer cells and pathogens.

Several milbemycin analogues have demonstrated the ability to reverse MDR in adriamycin-resistant human breast carcinoma cells (MCF-7/adr). researchgate.netresearchgate.net The mechanism involves inhibiting the P-gp transport function, which leads to an increased intracellular accumulation of the chemotherapeutic agent. researchgate.netresearchgate.net Some milbemycins may also down-regulate the expression of the P-gp protein. researchgate.net

Milbemycin A3/A4 oxime derivatives are effective inhibitors of efflux pumps in the fungal pathogen Candida glabrata. nih.gov Interestingly, these compounds not only inhibit the pump but also possess intrinsic fungicidal activity, which appears to be related to the generation of reactive oxygen species. nih.gov A natural product from the milbemycin family, MC-510,027, was found to selectively inhibit CDR pumps in Candida species, potentiating the activity of antifungal agents. portico.org

The structural features that govern this activity are complex. While the core macrocyclic structure is essential, the nature of the substituents plays a modulating role. For example, moxidectin (B1677422), a milbemycin derivative that lacks a sugar moiety at C-13, shows an intermediate inducing activity on nematode P-gp, distinct from the effects of glycosylated avermectins. asm.org

Table 3: Efflux Pump Inhibition and MDR Reversal by Milbemycin Analogues This table is interactive. You can sort and filter the data.

| Milbemycin Analogue | System Studied | Effect | Reversal Fold (RF) | Source |

|---|---|---|---|---|

| Milbemycin Analogue 1 | MCF-7/adr cells | P-gp Inhibition | 21.42 | researchgate.net |

| Milbemycin Analogue 2 | MCF-7/adr cells | P-gp Inhibition | 19.06 | researchgate.net |

| Milbemycin Analogue 3 | MCF-7/adr cells | P-gp Inhibition | 14.89 | researchgate.net |

| Milbemycin β14 | MCF-7/adr cells | P-gp Inhibition | 13.5 | researchgate.net |

| Secomilbemycin D | MCF-7/adr cells | P-gp Inhibition | 10.59 | researchgate.net |

| Milbemycin A3 Oxime | Candida glabrata | Efflux Inhibition | - | nih.gov |

| MC-510,027 | Candida spp. | CDR Pump Inhibition | - | portico.org |

Biosynthetic Pathways and Engineering of Milbemycin Production Relevant to Milbemycin Beta9 Precursors

Polyketide Synthase (PKS) Systems in Streptomyces Species for Milbemycin Production

The core structure of milbemycin is assembled by a Type I polyketide synthase (PKS) system. These are massive, multifunctional enzyme complexes organized into modules. In Streptomyces bingchenggensis, the milbemycin gene cluster features four large open reading frames (milA1, milA2, milA3, and milA4) that encode the PKS proteins. This system catalyzes the step-by-step condensation of simple carboxylic acid units, specifically seven malonyl-CoA and five methylmalonyl-CoA molecules, which are derived from primary metabolism. Each module in the PKS is responsible for one cycle of chain elongation and can contain various domains (e.g., ketoreductase, dehydratase, enoylreductase) that determine the reduction state at each step, leading to the final polyketide backbone.

Milbemycin A3 and A4 are the direct biosynthetic precursors for many other milbemycin analogues, including the beta series. Their production is dictated by a specific set of genes within the mil gene cluster. Following the synthesis of the polyketide backbone by the PKS machinery, a series of post-PKS tailoring enzymes modify the structure to yield the final products. These modifications include methylation and the reduction of a keto group. The entire process is governed by regulatory genes, most notably milR, which acts as a pathway-specific activator.

| Gene | Encoded Enzyme/Protein | Function in Milbemycin A3/A4 Biosynthesis | Reference |

|---|---|---|---|

| milA1, milA2, milA3, milA4 | Polyketide Synthases (PKS) | Assemble the 16-membered polyketide backbone from malonyl-CoA and methylmalonyl-CoA precursors. | |

| milD | C5-O-methyltransferase | Catalyzes the methylation of the C5-hydroxyl group, leading to undesired by-products (milbemycins B2/B3). Its deletion is a key strategy to increase A3/A4 yield. | |

| milE | Cytochrome P450 Hydroxylase | Responsible for the formation of the furan (B31954) ring between C6 and C8a, a key step in generating the β-family of milbemycins. | |

| milF | C5-ketoreductase | Catalyzes the reduction of the C5-keto group to a hydroxyl group, a crucial step in forming milbemycins A3 and A4. | |

| milR | LAL family transcriptional regulator | A pathway-specific activator that directly controls the transcription of the PKS genes and tailoring enzymes like milF. |

Genetic Engineering Strategies for Enhanced Precursor Production

To overcome low yields and the production of undesired by-products, extensive genetic engineering strategies have been developed. These approaches focus on optimizing precursor supply, modifying regulatory networks, and altering post-PKS modification steps to channel metabolic flux towards the desired milbemycin A3/A4 precursors.

In the industrial producer S. bingchenggensis, metabolic engineering has successfully increased milbemycin A3/A4 titers. One effective strategy involves deleting genes responsible for competing pathways. For example, disrupting the nanLD gene, which is part of the biosynthetic cluster for the co-produced polyether nanchangmycin, eliminates competition for the same malonyl-CoA and methylmalonyl-CoA precursors. Combining the deletion of nanLD with the deletion of milD (which encodes the C5-O-methyltransferase that creates unwanted by-products) resulted in a strain that produced milbemycin A3/A4 as its main secondary metabolites, with a yield increase of approximately 74%. More advanced strategies have utilized genome re-sequencing and CRISPRi systems to identify and downregulate genes in primary metabolism, such as citrate (B86180) synthase (sbi_04868), while overexpressing genes like acetyl-CoA carboxylase (sbi_06921-06922) to boost the supply of the crucial extender unit, malonyl-CoA.

Streptomyces avermitilis, the producer of the related macrolide avermectin (B7782182), has been engineered as a heterologous host for milbemycin production. By replacing key PKS genes in the avermectin cluster (ave) with their counterparts from the milbemycin cluster (mil), researchers have successfully reconstituted milbemycin biosynthesis in this well-characterized, high-producing industrial strain.

Cytochrome P450 enzymes (CYPs) play a critical role in the diversification of the milbemycin structure through post-PKS modifications. The enzyme MilE, a CYP171 family P450, is directly responsible for generating the furan ring between carbons C6 and C8a, which is the defining structural feature of the β-family of milbemycins. Overexpression of milE has been shown to reduce the accumulation of β-family precursors while simultaneously increasing the final titer of milbemycin A3/A4, suggesting its function was a rate-limiting step. Another P450 enzyme, Cyp41, was identified as being responsible for the biosynthesis of undesired by-products, milbemycin α9 and α10. Deleting the cyp41 gene successfully eliminated these by-products and increased the yield of milbemycin A3/A4. A combined strategy of deleting cyp41 and overexpressing milE led to a 53.1% increase in the milbemycin A3/A4 titer in S. bingchenggensis.

| Enzyme | Enzyme Family | Function in Milbemycin Biosynthesis | Impact of Genetic Engineering | Reference |

|---|---|---|---|---|

| MilE | CYP171 family Cytochrome P450 | Catalyzes the formation of the furan ring between C6 and C8a, converting α-series to β-series milbemycins. | Overexpression reduced β-family by-products and increased overall A3/A4 titer. | |

| Cyp41 | CYP268 family Cytochrome P450 | Participates in the biosynthesis of milbemycin α9/α10 by-products. | Deletion eliminated α9/α10 production and increased A3/A4 titer. |

The production of milbemycin is tightly controlled by a complex hierarchy of regulatory genes. A key upper-level regulatory system identified in S. bingchenggensis is the ArpA/AfsA-like system SbbR/SbbA. The protein SbbR acts as a direct transcriptional activator of milR, the pathway-specific activator for the entire mil gene cluster. Conversely, SbbA appears to have a repressive effect; deletion of the sbbA gene resulted in a 25% enhancement of milbemycin production. SbbR not only activates milbemycin production but is also a pleiotropic regulator that influences other secondary metabolite gene clusters and global regulatory genes. Further layers of regulation include the SARP family regulator MilR3 and an atypical two-component system, AtcR/AtcK, which regulates milbemycin biosynthesis through a cascade that involves activating milR3. Understanding and manipulating these regulatory networks provides a powerful strategy for enhancing antibiotic production.

Combinatorial Biosynthesis for Novel Milbemycin Beta9 Related Analogues

Combinatorial biosynthesis, which involves the genetic manipulation of PKS modules and tailoring enzymes, offers a powerful

Exploration of Novel Molecular Targets and Biological Activities of Milbemycin Beta9

Antifungal Activities Through ABC-Mediated Efflux Inhibition

A significant area of novel research for milbemycins is their ability to counteract antifungal drug resistance in pathogenic fungi. nih.gov This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to expel antifungal agents from the fungal cell, thereby reducing their efficacy. otago.ac.nzbiomedpharmajournal.org Milbemycins have been identified as potent inhibitors of these efflux pumps, representing a promising strategy to restore the effectiveness of existing antifungal drugs. nih.govnih.gov Studies using milbemycin derivatives have demonstrated their capacity to inhibit efflux in Candida glabrata and Candida albicans. nih.gov

The primary mechanism by which milbemycins exert their antifungal-enhancing effects is through the direct inhibition of ABC transporters. nih.govotago.ac.nz In fungi like Candida albicans, the ABC transporter Cdr1p is a major contributor to azole resistance. otago.ac.nz Research has shown that Milbemycin Beta9 has a mode of action that involves the inhibition of this specific pump. otago.ac.nz

The process of efflux pump inhibition by milbemycin analogues, such as milbemycin oxime, has been confirmed using fluorescent substrates like rhodamine 6G (R6G). nih.gov In the presence of these milbemycins, the efflux of R6G from fungal cells is significantly reduced, indicating that the pump's function is compromised. nih.gov This inhibition allows antifungal drugs, which would otherwise be expelled, to accumulate within the fungal cell and reach their therapeutic targets. nih.gov Some milbemycin derivatives, specifically oxim derivatives of milbemycin A3/A4, have shown the highest capacity for inhibiting these pumps when compared to their parent compounds. nih.gov

The inhibition of fungal efflux pumps by milbemycin analogues leads to a powerful synergistic effect when combined with conventional antifungal agents, particularly those of the azole class like fluconazole (B54011). nih.govnih.gov This synergy is critical for overcoming acquired resistance in fungal pathogens. frontiersin.org For instance, a synergistic interaction between milbemycin oxime and fluconazole has been observed against the multidrug-resistant yeast Candida auris, including strains with resistance mechanisms independent of the Cdr1 pump. nih.gov

The highest degree of synergism is noted in fungal strains that overexpress the CDR1 gene. nih.gov In animal models of invasive candidiasis caused by azole-resistant strains, milbemycin oxims have been shown to act synergistically with fluconazole, reducing the fungal burden to levels comparable to those seen with azole-susceptible isolates. nih.gov This suggests that combining milbemycin analogues with standard antifungals could be a viable therapeutic strategy to treat otherwise difficult infections.

Table 1: Synergistic Interactions of Milbemycin Analogues with Antifungal Agents

| Milbemycin Analogue | Fungal Species | Synergistic Partner | Observed Effect | Reference |

| Milbemycin A3/A4 Oxims | Candida glabrata, Candida albicans | Fluconazole | In vivo synergism, reducing fungal burden of azole-resistant isolates. | nih.gov |

| Milbemycin Oxime | Candida auris | Fluconazole | Synergistic interaction against clinical and lab-generated resistant isolates. | nih.gov |

| This compound | Saccharomyces cerevisiae (expressing C. albicans Cdr1p) | Not specified | Acts as a drug-like inhibitor of the CaCdr1p efflux pump. | otago.ac.nz |

Modulation of Multidrug Resistance in Cancer Cells (P-gp inhibition)

Beyond their antifungal potential, milbemycins have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells. researchgate.net A primary mechanism for MDR in cancer is the overexpression of the P-glycoprotein (P-gp) efflux pump, which is encoded by the MDR1 gene. mdpi.comfrontiersin.org P-gp actively transports a wide range of chemotherapy drugs out of cancer cells, reducing their intracellular concentration and therapeutic effectiveness. scirp.orgnih.gov Several milbemycin compounds have demonstrated potent activity as P-gp inhibitors, thereby re-sensitizing resistant cancer cells to chemotherapeutic agents. researchgate.netnih.gov

Research into the effects of milbemycins on P-gp-mediated MDR has revealed a multi-faceted mechanism. Studies on adriamycin-resistant human breast carcinoma cells (MCF-7/adr), which overexpress P-gp, show that milbemycins can significantly reverse this resistance. nih.govnih.gov The primary impact is the inhibition of the P-gp transport function. nih.gov This leads to a significant increase in the intracellular accumulation of chemotherapy drugs like adriamycin and other P-gp substrates such as rhodamine 123. nih.govnih.gov

Furthermore, some milbemycins have been shown to modulate the expression of the pump itself. nih.gov Analysis via RT-PCR and flow cytometry has revealed that certain milbemycin compounds can down-regulate the expression of both the P-gp protein and its corresponding MDR1 gene. nih.gov In other studies, milbemycins were found to down-regulate P-gp expression without affecting the MDR1 gene, suggesting multiple potential points of intervention. nih.gov Another study on cisplatin-resistant human lung adenocarcinoma cells (A549/DDP) found that a milbemycin compound could reverse resistance by significantly down-regulating the expression of resistance genes including MDR1, MRP1, and LRP. nih.gov This ability to both inhibit P-gp function and suppress its expression makes milbemycins promising agents for overcoming MDR in cancer therapy. researchgate.netnih.gov

Table 2: Reversal of Multidrug Resistance in Cancer Cells by Milbemycin Compounds

| Milbemycin Compound | Cancer Cell Line | Chemotherapeutic Agent | Reversal Fold (RF) | Mechanism of Action | Reference |

| Milbemycin A(4) | MCF-7/adr (Breast Carcinoma) | Adriamycin | 21.42 | Inhibits P-gp transport; down-regulates P-gp and MDR1 gene expression. | nih.gov |

| Milbemycin Oxime A(4) | MCF-7/adr (Breast Carcinoma) | Adriamycin | 19.06 | Inhibits P-gp transport function. | nih.gov |

| Milbemycin beta(1) | MCF-7/adr (Breast Carcinoma) | Adriamycin | 14.89 | Inhibits P-gp transport function. | nih.gov |

| Milbemycin beta(14) | MCF-7/adr (Breast Carcinoma) | Adriamycin | 13.50 | Inhibits P-gp efflux; down-regulates P-gp expression. | nih.gov |

| VM48130 (a milbemycin) | A549/DDP (Lung Adenocarcinoma) | Cisplatin | 6.25 (at 0.5 µM) | Down-regulates MDR1, MRP1, LRP gene and protein expression. | nih.gov |

Research on New Biological Activities Beyond Canonical Antiparasitic Effects

Investigation into milbemycins has uncovered biological activities that extend beyond their established role as antiparasitic agents and their function as resistance modulators. Research has shown that some milbemycin derivatives possess intrinsic fungicidal activity, independent of their ability to inhibit efflux pumps. nih.govnih.gov Milbemycin A3/A4 oxim derivatives were found to be fungicidal against C. glabrata and C. albicans at concentrations above 3.2 µg/ml. nih.govnih.gov Transcriptional analysis suggests this direct antifungal effect may be related to the generation of reactive oxygen species and the induction of cellular stress responses. nih.gov

In the context of oncology, certain milbemycins have demonstrated direct cytotoxic activity against various cancer cell lines. nih.gov One milbemycin compound, VM48130, was shown to have significant cytotoxic effects on human gastric cancer (SGC-7901), human lung adenocarcinoma (A549), human cervical cancer (HeLa), and other cancer cell lines, with IC50 values in the micromolar range. nih.gov These findings indicate that milbemycins may not only serve as adjuvant therapies to reverse drug resistance but could also have potential as lead compounds for the development of direct anticancer treatments. nih.gov

Future Research Directions and Advanced Methodologies for Milbemycin Beta9

Advanced Synthetic Chemistry for Novel Milbemycin Beta9 Derivatives

The generation of novel this compound derivatives is crucial for exploring new biological activities and optimizing existing ones. Current methodologies provide a foundation for more advanced synthetic explorations.

Chemical derivation has been successfully used to prepare this compound and its counterpart, Milbemycin Beta10, from the more abundant precursors, Milbemycin A3 and A4. nih.govnih.gov This foundational work demonstrates the feasibility of converting readily available milbemycins into more specific analogues. Future research can expand upon these chemical derivation methods to create a diverse library of Beta9 derivatives. For instance, synthetic strategies applied to other milbemycins, such as the synthesis of 13-alkoxymilbemycin derivatives via the reaction of 13-iodomilbemycin with various alcohols, could be adapted to the this compound scaffold. nih.gov Similarly, the creation of novel 26-substituted derivatives, which has been achieved for Milbemycin A4 through selenium dioxide oxidation, presents another promising avenue for modifying the this compound structure. researchgate.net The design and synthesis of analogues with varied alkyl and aryl groups at different positions, a strategy that has yielded potent insecticides from other milbemycin precursors, could lead to Beta9 derivatives with tailored activity spectra. nih.govresearchgate.net These advanced synthetic approaches are essential for probing structure-activity relationships and developing compounds with enhanced potency and selectivity. nih.gov

Systems Biology and Omics Approaches for Understanding Milbemycin Biosynthesis and Action

Systems biology, powered by high-throughput "omics" technologies, offers a holistic view of the complex processes governing milbemycin biosynthesis and its mechanism of action. nih.gov These approaches are critical for optimizing the production of this compound and understanding its cellular impacts.

The rapid development of omics and genetic manipulation technologies has greatly facilitated the elucidation of regulatory controls over antibiotic production. researchgate.net In Streptomyces species, the producing organisms, these tools are used to engineer strains for improved yields and novel derivatives. nih.gov For example, transcriptome analysis in Streptomyces bingchenggensis led to the identification of a complex regulatory system that modulates milbemycin biosynthesis by affecting gene cluster expression, the supply of precursor molecules, and antibiotic efflux. researchgate.net

Metabolomics has been effectively used to optimize the ratio of different milbemycin components by analyzing and subsequently engineering the pathways that supply acyl-coenzyme A precursors. hyper.ai By identifying bottlenecks in the supply of starter and extender units like acetyl-CoA, propionyl-CoA, and malonyl-CoA, researchers can rationally engineer the metabolic network to favor the production of specific analogues. hyper.ai Future efforts could apply these systematic metabolic engineering and synthetic biology approaches to specifically enhance the titer of this compound or to generate novel derivatives by manipulating the biosynthetic pathway. nih.gov

Cryo-EM and X-ray Crystallography for High-Resolution Structure Determination of this compound-Target Complexes

A fundamental understanding of a drug's mechanism of action requires a high-resolution structure of the compound bound to its biological target. For milbemycins, the primary targets are ligand-gated chloride channels, particularly glutamate-gated chloride channels (GluCls), which are found in invertebrates. nih.govnih.gov Determining the precise three-dimensional structure of the this compound-GluCl complex is a key goal for future research.

X-ray crystallography has already been successfully employed to confirm the absolute configuration of new β-class milbemycin derivatives, demonstrating its utility for resolving the structures of these complex macrocycles. researchgate.netnih.gov However, determining the structure of a membrane-embedded ion channel complex presents significant challenges. Cryo-electron microscopy (Cryo-EM) has become a revolutionary tool for structural biology, capable of resolving the structures of large, flexible protein complexes like G protein-coupled receptors (GPCRs) and ion channels to near-atomic resolution. nih.govnih.govacs.org This technique is particularly well-suited for studying membrane proteins in their near-native state. acs.org By visualizing the precise interactions, including the solvent networks, between an antibiotic and its target, Cryo-EM provides an unparalleled level of detail. nih.gov Future studies will aim to use Cryo-EM to capture a high-resolution snapshot of this compound within the binding pocket of a GluCl, revealing the key amino acid residues and molecular forces that govern its inhibitory action.

Development of In Vitro Models for High-Throughput Screening of this compound Analogues' Molecular Activity

To efficiently evaluate the vast number of novel this compound analogues generated through advanced synthesis, robust and rapid screening methods are essential. The development of in vitro models that are amenable to high-throughput screening (HTS) is a critical area of research.

A significant advancement is the creation of cell-based assays using non-native host cells, such as human embryonic kidney (HEK) cells, that are engineered to express the target invertebrate glutamate-gated chloride channel. nih.gov These recombinant cell lines can be used in HTS campaigns to screen for novel modulators by detecting changes in membrane potential associated with channel activation. nih.gov Techniques like fluorescence resonance energy transfer (FRET) or thallium flux assays are employed to quantify these changes, allowing for the rapid testing of thousands of compounds. nih.govnih.gov

In addition to recombinant vertebrate cells, insect cell lines are increasingly used as screening models to discover new insecticidal compounds. nih.govnih.gov These models offer the advantage of a more native cellular environment and can help bridge the gap between in vitro molecular activity and in vivo effectiveness. nih.gov While conventional assays, such as those using larval stages of nematodes, are valuable for determining structure-activity relationships, they are not suited for large-scale primary screening. nih.gov The future lies in the continued development and refinement of these cell-based HTS platforms to accelerate the discovery of this compound analogues with superior molecular activity.

Table 1: Comparison of In Vitro Screening Models for Milbemycin Analogues

| Model Type | Description | Throughput | Key Advantages | Key Limitations |

| Recombinant Cell Lines (e.g., HEK) | Mammalian or other cells engineered to express the target invertebrate ion channel (e.g., GluCl). nih.gov | High | High specificity to the target; Amenable to automated HTS formats (e.g., FRET, thallium flux). nih.govnih.gov | Non-native cellular environment; May not fully replicate in vivo efficacy. researchgate.net |

| Insect Cell Lines (e.g., Sf9, D.Mel-2) | Cell lines derived from various insect tissues (e.g., neurons, midgut). researchgate.netnih.gov | Medium to High | More biologically relevant environment for insecticides; Can reveal off-target effects. nih.gov | Can be challenging to establish; Correlation with whole-organism toxicity can vary. nih.gov |

| Whole-Organism (Larval Stage) | Assays using free-living larval stages of target parasites (e.g., nematodes). nih.gov | Low | Provides direct measure of efficacy against the target organism; Good for secondary screening. | Not suitable for large-scale primary screening; More complex and time-consuming. researchgate.net |

Computational Chemistry and De Novo Design of this compound Analogues with Tailored Activities

Computational approaches are transforming drug discovery by enabling the rational design of molecules with precisely tailored activities. These methods range from refining existing chemical scaffolds to designing entirely new ones.

Molecular dynamics (MD) simulations are a powerful tool for studying the binding process of a ligand to its target receptor at an atomistic level. nih.govnih.gov By simulating the dynamic interactions between this compound and its target channel, researchers can calculate binding free energies and identify the key residues responsible for stable binding. nih.gov This information is invaluable for guiding the design of modifications to the milbemycin structure. Another key computational method is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com QSAR studies correlate variations in the chemical structure of a series of compounds with their biological activity, leading to predictive models that can guide the synthesis of more potent analogues. nih.govmdpi.com

Table 2: Summary of Computational Methodologies for this compound Analogue Design

| Methodology | Description | Primary Application for this compound |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to study the dynamic behavior of the ligand-receptor complex over time. nih.govresearchgate.net | Elucidating the binding mechanism of this compound to its ion channel target; Predicting binding affinity; Identifying key interactions to guide modifications. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of compounds to their biological activity. mdpi.com | Predicting the activity of unsynthesized this compound analogues; Guiding the selection of substituents to enhance potency or selectivity. nih.gov |

| De Novo Design (Deep Learning-based) | Uses generative AI models to design novel molecular structures with desired properties to bind to a specific target. nih.govbiorxiv.org | Creating entirely new macrocyclic scaffolds with Milbemycin-like activity but potentially different backbones and improved properties. hyper.ai |

Q & A

Q. How can researchers address peer reviewer concerns about this compound’s mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.